diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
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Overview
Description
Research on dihydropyridine derivatives, including compounds similar to "diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate", focuses on their synthesis, structural characterization, and exploration of their properties due to their significance in various biochemical and pharmacological applications.
Synthesis Analysis
Dihydropyridine derivatives are synthesized through multi-step chemical reactions, often starting from basic chemical compounds such as arylamines, acetylenedicarboxylates, and aromatic aldehydes. The Hantzsch synthesis is a common method for preparing these compounds, involving the condensation of these starting materials under controlled conditions to yield the desired dihydropyridine derivatives with high optical purities and yields (Ashimori et al., 1991).
Molecular Structure Analysis
The molecular structure of dihydropyridines is characterized using various spectroscopic techniques, including NMR and X-ray crystallography. These analyses reveal the presence of the dihydropyridine core, substituted by different groups which influence the compound's physical and chemical properties. Structural analyses also focus on understanding the stereochemistry and conformational dynamics of these molecules (Sobolev et al., 2002).
Chemical Reactions and Properties
Dihydropyridine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution, which modify their chemical structure and, consequently, their biological activities and properties. The reactivity of these compounds is significantly influenced by the substituents on the dihydropyridine ring, leading to a wide range of potential chemical transformations (Yavari et al., 2005).
Physical Properties Analysis
The physical properties of dihydropyridines, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties are determined by the compound's molecular structure, particularly the nature and position of substituents on the dihydropyridine core. Understanding these properties is essential for designing compounds with desirable pharmacokinetic and pharmacodynamic profiles (Dagnino et al., 1986).
Chemical Properties Analysis
The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and interaction with metal ions, are pivotal in determining the biological activities of dihydropyridines. These properties are influenced by the electronic nature of the substituents and the overall molecular conformation. Detailed chemical property analysis aids in the development of dihydropyridine-based drugs and materials with tailored functionalities (Knaus et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
bis(prop-2-enyl) 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO4/c1-5-11-26-20(24)17-13(3)23-14(4)18(21(25)27-12-6-2)19(17)15-9-7-8-10-16(15)22/h5-10,19,23H,1-2,11-12H2,3-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SREMPAYDHMLCQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC=C)C2=CC=CC=C2F)C(=O)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diallyl 4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate |
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